2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 4-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.
Introduction of the piperazine moiety: This is often done through a substitution reaction where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Final functionalization: The ethan-1-ol group is added in the last step, usually through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Coupling Reactions: Suzuki-Miyaura coupling can be used to attach different aromatic groups to the core structure.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is being studied as a potential kinase inhibitor, which could make it useful in cancer treatment.
Biological Research: Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes.
Chemical Biology: It can be used to probe the function of various biological pathways by inhibiting specific targets.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves the inhibition of kinase enzymes. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other kinase inhibitors, 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has a unique structure that allows for high specificity and potency. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity.
2-Aminopyrimidine derivatives: These compounds have similar biological activities but differ in their core structures.
Thiazole derivatives: These compounds are also kinase inhibitors but have different core structures and mechanisms of action.
Properties
Molecular Formula |
C19H24ClN7O |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[4-[4-(4-chloro-2-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H24ClN7O/c1-13-11-14(20)3-4-16(13)22-17-15-12-21-25(2)18(15)24-19(23-17)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24) |
InChI Key |
QUBACAFWBVYYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C |
Origin of Product |
United States |
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